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Core Biology of PARP14

Poly(ADP-ribose) polymerase 14 (PARP14), also known as ARTD8 or BAL2, is a member of
the PARP superfamily of enzymes, which are involved in a wide array of cellular processes.[1]
Structurally, PARP14 is the largest member of the family and is characterized by a complex
domain architecture. It contains three N-terminal macrodomains (Macrol, Macro2, Macro3), a
WWE domain, and a C-terminal catalytic ADP-ribosyltransferase (ART) domain.[2][3][4]
Additionally, it possesses RNA recognition motifs (RRM) and putative K homology (KH)
domains, suggesting a link to nucleic acid binding.[5][6]

PARP14 primarily functions as a mono-ADP-ribosyltransferase (MARylating) enzyme, using
nicotinamide adenine dinucleotide (NAD+) as a substrate to transfer a single ADP-ribose
moiety onto target proteins.[3][4][7] This post-translational modification can alter the function,
localization, and interaction partners of the target protein. Recent studies have revealed that
PARP14 is a dual-function enzyme, with its Macrol domain possessing ADP-ribosylhydrolase
activity, enabling it to also remove ADP-ribose modifications.[5][6][8] This discovery positions
PARP14 as a complex regulator of ADP-ribosylation, capable of acting as a "writer," "reader”
(via Macro2 and Macro3), and "eraser" of this signal.[5][8]

Signaling Pathways and Cellular Functions
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PARP14 is a critical regulator in multiple signaling pathways, thereby influencing a variety of
cellular functions ranging from immune responses and inflammation to DNA repair and cell
survival.

IL-4/STAT6 Signaling

One of the most well-characterized roles of PARP14 is its function as a transcriptional co-
activator for Signal Transducer and Activator of Transcription 6 (STAT6), a key transcription
factor in Interleukin-4 (IL-4) signaling.[9][10][11][12] In the absence of IL-4 stimulation, PARP14
recruits histone deacetylases (HDACS) 2 and 3 to the promoters of IL-4 responsive genes,
acting as a transcriptional repressor.[10][11] Upon IL-4 stimulation, PARP14's enzymatic
activity is triggered, leading to the MARylation of HDAC2 and HDAC3.[10][11][13] This
modification causes the dissociation of the HDACs from the promoter, allowing for the efficient
binding of activated STAT6 and other co-activators, which initiates gene transcription.[10][11]
[12] This mechanism effectively makes PARP14 a molecular switch for STAT6-dependent gene
expression.[10][11] This pathway is crucial for B cell survival and proliferation.[3][7][14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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